Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by:
- A benzofuran core substituted with a methyl group at position 2.
- A 2-chloro-6-fluorophenylmethoxy group at position 3.
- An ethyl ester moiety at position 3.
Benzofuran derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFO4/c1-3-23-19(22)18-11(2)25-17-8-7-12(9-13(17)18)24-10-14-15(20)5-4-6-16(14)21/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAQHNMEDTXDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC=C3Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloro-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the benzofuran ring with a 2-chloro-6-fluorophenyl group, often using halogenation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related benzofuran derivatives:
*Estimated based on structural similarity and computational tools.
Key Observations:
Halogen Effects: The target compound’s 2-chloro-6-fluorophenyl group introduces steric and electronic effects distinct from bromine-substituted analogues (e.g., ). Fluorine’s electronegativity in the target compound may improve metabolic stability compared to non-fluorinated derivatives .
Positional Substitution :
- Substitution at position 6 (e.g., bromine in ) versus position 5 (target compound) alters steric interactions in the benzofuran core, impacting binding to biological targets.
- The methyl group at position 2 in the target compound may reduce rotational freedom compared to phenyl-substituted analogues (e.g., ), influencing conformational stability .
Functional Group Diversity :
Structural Validation and Crystallography
For example, hydrogen bonding observed in (e.g., O–H⋯O interactions) underscores the importance of carboxyl groups in crystal packing, a feature absent in ester-containing derivatives like the target compound.
Biological Activity
Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, distinguished by its unique structure featuring a chloro-fluorophenyl moiety and an ethyl ester group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H16ClF O4 |
| CAS Number | 307552-02-9 |
| InChI | InChI=1S/C19H16ClFO4/c1-3-23-19(22)18... |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The binding of this compound to these targets may lead to modulation of their activity, resulting in significant biological responses.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to existing antibiotics.
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
Anticancer Potential
Preliminary studies have explored the anticancer potential of this compound, particularly its effects on cell lines associated with different cancer types. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Study: Anticancer Activity
In one study, this compound was tested on human breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.
Comparison with Similar Compounds
Compared to other benzofuran derivatives, this compound exhibits distinct chemical reactivity and biological activity due to its specific substitution pattern. This uniqueness may contribute to its enhanced efficacy against certain pathogens and cancer cells.
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Compound A | Moderate | Low |
| Compound B | High | Moderate |
| Ethyl 5-[...] | High | High |
Q & A
Q. Key Considerations :
- Purification often involves column chromatography (e.g., ethyl acetate/hexane gradients) .
- Reaction yields depend on steric hindrance from the 2-methyl substituent and electronic effects of the chloro-fluoro substituents.
Advanced: How can researchers resolve contradictions in spectral data for this compound?
Methodological Answer:
Contradictions in NMR or X-ray crystallography data may arise due to:
- Conformational Flexibility : The 2-chloro-6-fluorophenylmethoxy group may adopt different rotameric states, altering coupling constants in -NMR.
- Hydrogen Bonding : Intermolecular O–H⋯O interactions (observed in benzofuran carboxylates) can affect melting points and crystallinity, leading to variability in reported physical properties .
- Crystal Packing : π-π stacking between benzofuran and aromatic rings (as seen in related compounds) may influence XRD patterns. For example, centroid-centroid separations of 3.6–3.8 Å have been documented in analogous structures .
Q. Resolution Strategies :
- Perform variable-temperature NMR to assess dynamic effects.
- Compare experimental XRD data with computational models (e.g., DFT-optimized geometries).
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
NMR Spectroscopy :
- - and -NMR to confirm substitution patterns (e.g., splitting of methoxy protons, aromatic coupling constants).
- -NMR to verify the fluorine environment.
X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the benzofuran ring (mean deviation <0.01 Å) and dihedral angles between substituents .
Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. Limitations :
- Limited in vivo data exist for this specific derivative; most studies are restricted to crystallography and synthetic methodology .
Advanced: How do steric and electronic effects influence the reactivity of this compound?
Q. Methodological Answer :
- Steric Effects : The 2-methyl group hinders nucleophilic attack at the 3-carboxylate, necessitating elevated temperatures for ester hydrolysis (e.g., reflux with KOH/MeOH) .
- Electronic Effects : Electron-withdrawing chloro and fluoro substituents activate the benzofuran ring for electrophilic substitution but deactivate the methoxy group toward oxidation.
Q. Experimental Validation :
- Hammett plots for substituted benzofurans show linear correlations between σ values and reaction rates.
Basic: What safety protocols are recommended for handling this compound?
Q. Methodological Answer :
- Lab Handling : Use PPE (gloves, goggles) due to potential irritancy of benzofuran intermediates.
- Waste Disposal : Hydrolyze the ester group with base before disposal to reduce environmental persistence .
Advanced: How can researchers design derivatives to enhance biological activity?
Q. Methodological Answer :
- Bioisosteric Replacement : Substitute the ethyl ester with a bioisostere (e.g., amide) to improve metabolic stability.
- Substituent Tuning : Introduce polar groups (e.g., hydroxyl) at the 5-position to enhance water solubility without disrupting planarity .
Q. Example Derivative Table :
| Modification | Observed Effect | Reference |
|---|---|---|
| Ethyl → Methyl ester | Reduced cytotoxicity (IC50 increased 2-fold) | Synthetic Data |
| 5-Methoxy → 5-Hydroxy | Improved aqueous solubility (LogP decreased 0.5) |
Advanced: What strategies mitigate low yields in large-scale synthesis?
Q. Methodological Answer :
- Catalytic Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates.
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., dimerization) observed in batch processes .
Basic: How is the purity of this compound validated in academic research?
Q. Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity.
- Elemental Analysis : Matches calculated C, H, N, and halogen percentages within 0.3% error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
